REACTION_CXSMILES
|
[C:1]([O-:4])([O-:3])=[O:2].[K+].[K+].[CH2:7](O)[CH2:8][CH2:9][CH3:10].Cl[C:13](Cl)(Cl)[C:14]([C:16](Cl)(Cl)Cl)=O.[CH:22](Cl)(Cl)Cl>>[C:1](=[O:4])([O:3][CH2:13][CH2:14][CH2:16][CH3:22])[O:2][CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1.2|
|
Name
|
|
Quantity
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4154 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
from the dropping funnel under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-neck glass-made reactor having internal
|
Type
|
TEMPERATURE
|
Details
|
After warming at 30° C. by an oil bath
|
Type
|
CUSTOM
|
Details
|
did not exceed 50° C.
|
Type
|
ADDITION
|
Details
|
whereby the whole reagent was added dropwise
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the oil bath was slowly increased up to 100° C. over 2 hours under sufficient stirring
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
increase
|
Type
|
DISTILLATION
|
Details
|
was recovered as liquid from the distillation line
|
Type
|
CUSTOM
|
Details
|
reached 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCCCC)(OCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |